molecular formula C9H16O2 B1604816 butyl (Z)-2-methylbut-2-enoate CAS No. 7785-64-0

butyl (Z)-2-methylbut-2-enoate

Cat. No.: B1604816
CAS No.: 7785-64-0
M. Wt: 156.22 g/mol
InChI Key: RBGFLIOXJWFKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl (Z)-2-methylbut-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a butyl group attached to a (Z)-2-methylbut-2-enoate moiety. The (Z) configuration indicates that the higher priority substituents on either side of the double bond are on the same side, giving it distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (Z)-2-methylbut-2-enoate can be achieved through esterification reactions. One common method involves the reaction of (Z)-2-methylbut-2-enoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using a fixed-bed reactor. The use of solid acid catalysts like Amberlyst-15 can enhance the efficiency of the reaction. The process may also incorporate distillation techniques to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

Butyl (Z)-2-methylbut-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalysts such as sodium methoxide or enzymes like lipases.

Major Products Formed

    Hydrolysis: (Z)-2-methylbut-2-enoic acid and butanol.

    Reduction: Butyl alcohol and (Z)-2-methylbut-2-enol.

    Transesterification: A new ester and alcohol depending on the reacting alcohol.

Scientific Research Applications

Butyl (Z)-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug formulations due to its ability to enhance the solubility of certain compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of butyl (Z)-2-methylbut-2-enoate largely depends on its application. In biological systems, it may interact with cellular membranes, altering their permeability and affecting cellular processes. Its ester functional group can undergo hydrolysis, releasing the active acid and alcohol, which may exert specific biological effects.

Comparison with Similar Compounds

Butyl (Z)-2-methylbut-2-enoate can be compared with other esters such as:

    Butyl acetate: Commonly used as a solvent in the paint and coating industry.

    Ethyl (Z)-2-methylbut-2-enoate: Similar structure but with an ethyl group instead of a butyl group, leading to different physical and chemical properties.

    Methyl (Z)-2-methylbut-2-enoate: Another similar ester with a methyl group, often used in flavor and fragrance applications.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

butyl 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h5H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGFLIOXJWFKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7785-64-0
Record name 2-Butenoic acid, 2-methyl-, butyl ester, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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